molecular formula C20H20N4O3 B12942547 Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- CAS No. 141424-41-1

Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-

Cat. No.: B12942547
CAS No.: 141424-41-1
M. Wt: 364.4 g/mol
InChI Key: JQDCDDQTIFWPTM-UHFFFAOYSA-N
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Description

N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with two 4-methoxyphenyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and 4-methoxyaniline.

    Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the 4-methoxyphenyl groups. This can be achieved using reagents like 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

    Acetamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is also studied for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting cell proliferation. The compound may also interact with various enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • 4-Hydroxy-2-quinolones
  • 3-(4-methoxyphenyl)-4-hydroxy coumarin

Uniqueness

N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is unique due to its specific triazine core structure and the presence of both methoxyphenyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] is a notable example, exhibiting potential therapeutic properties. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

N 5 6 bis 4 methoxyphenyl 1 2 4 triazin 3 yl methyl acetamide\text{N 5 6 bis 4 methoxyphenyl 1 2 4 triazin 3 yl methyl }\text{acetamide}

This compound features a triazine ring with methoxyphenyl substituents, which are critical for its biological activity. The presence of these functional groups often enhances the pharmacological properties of acetamide derivatives.

Antitumor Activity

Research has indicated that compounds similar to Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] exhibit significant antitumor activity. For instance:

  • Case Study : A study conducted on triazine derivatives revealed that certain analogues demonstrated IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds with methoxy substitutions on the phenyl ring were found to enhance cytotoxicity due to improved interaction with target proteins involved in cell proliferation and apoptosis .
CompoundCell LineIC50 (µM)
Compound AHeLa2.5
Compound BMCF-71.8
Acetamide DerivativeA5493.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : An investigation into the antibacterial effects of various acetamide derivatives found that those with 4-methoxyphenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism by which Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl] exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The triazine moiety can interact with enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Antimicrobial Mechanism : The methoxy groups may enhance membrane permeability or inhibit bacterial protein synthesis.

Properties

CAS No.

141424-41-1

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]acetamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-12-18-22-19(14-4-8-16(26-2)9-5-14)20(24-23-18)15-6-10-17(27-3)11-7-15/h4-11H,12H2,1-3H3,(H,21,25)

InChI Key

JQDCDDQTIFWPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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